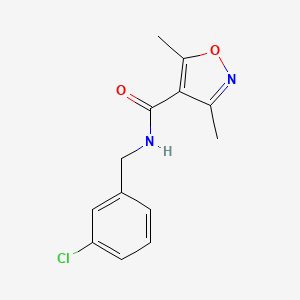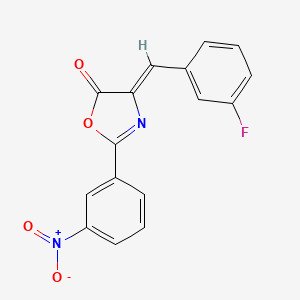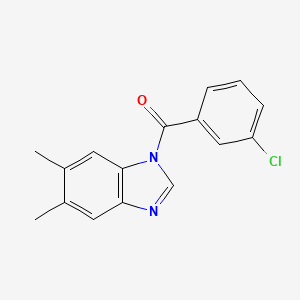![molecular formula C11H13N3O3 B5852527 N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide, also known as PFI-2, is a potent and selective inhibitor of the histone lysine methyltransferase SETD7. SETD7 is responsible for the monomethylation of histone H3 at lysine 4 (H3K4me1), a modification that is associated with gene activation. PFI-2 has been shown to inhibit SETD7-mediated H3K4me1 in vitro and in vivo, making it a valuable tool for studying the role of SETD7 in various biological processes.
Mechanism of Action
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide inhibits SETD7 by binding to the enzyme's active site and preventing the transfer of the methyl group from S-adenosylmethionine (SAM) to histone H3. This results in a decrease in H3K4me1 levels and altered gene expression.
Biochemical and Physiological Effects:
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of SETD7-mediated H3K4me1, altered gene expression, and decreased cell proliferation in cancer cells. N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide in lab experiments is its potency and selectivity for SETD7. This allows researchers to specifically target SETD7-mediated H3K4me1 without affecting other histone modifications or cellular processes. However, one limitation of using N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide is its potential off-target effects, as it may inhibit other enzymes that are structurally similar to SETD7.
Future Directions
There are several future directions for research involving N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide. One area of interest is the role of SETD7 in cancer, as SETD7 has been shown to be overexpressed in various types of cancer. N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide may be used to investigate the therapeutic potential of targeting SETD7 in cancer treatment. Additionally, N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide may be used to investigate the role of SETD7 in other biological processes, such as stem cell differentiation and development. Finally, the development of more potent and selective SETD7 inhibitors may lead to the identification of new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide involves several steps, including the preparation of the tetrahydro-2-furanylcarbonyl chloride intermediate and the coupling of this intermediate with 3-pyridinecarboximidamide. The final product is obtained through purification by column chromatography and recrystallization.
Scientific Research Applications
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide has been used in various scientific research applications, particularly in the field of epigenetics. It has been shown to inhibit SETD7-mediated H3K4me1 in vitro and in vivo, allowing researchers to study the role of SETD7 in gene regulation and other biological processes. N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide has also been used to investigate the role of SETD7 in cancer, as SETD7 has been shown to be overexpressed in various types of cancer.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] oxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-10(8-3-1-5-13-7-8)14-17-11(15)9-4-2-6-16-9/h1,3,5,7,9H,2,4,6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQZDXCVZUFJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] oxolane-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)


![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)


![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)




![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)

